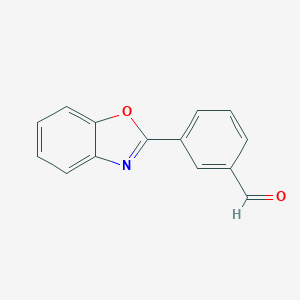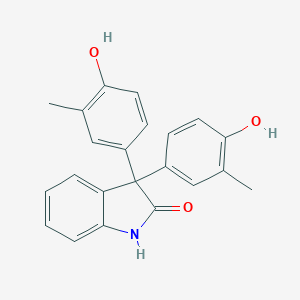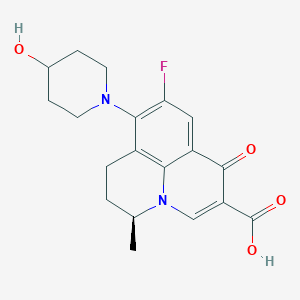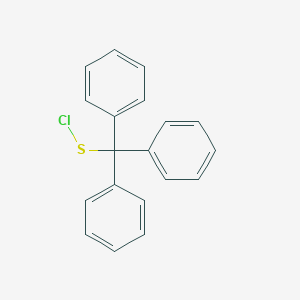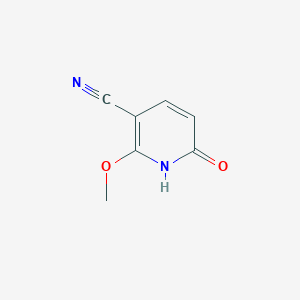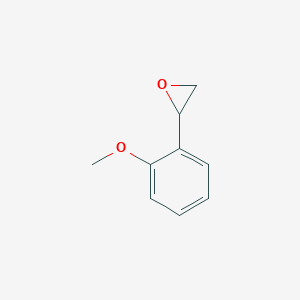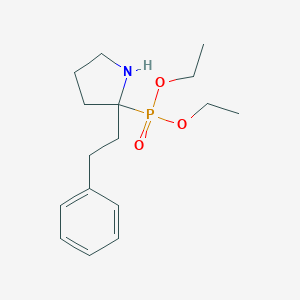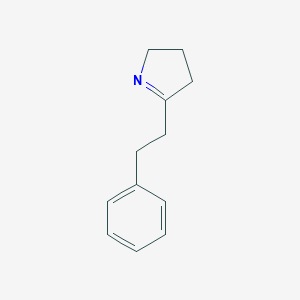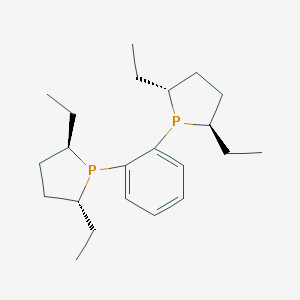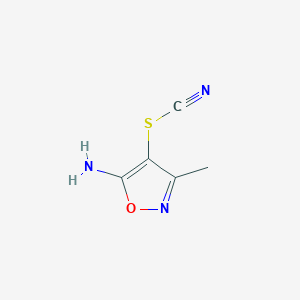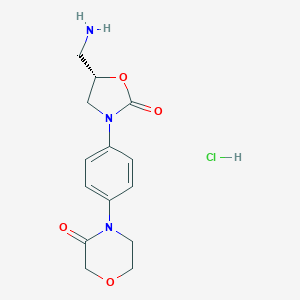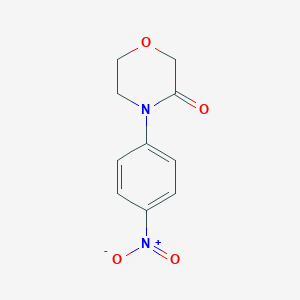
4-(4-Nitrophenyl)morpholin-3-one
Vue d'ensemble
Description
“4-(4-Nitrophenyl)morpholin-3-one” is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography . It is a reagent used in the preparation of various Morpholine based pharmaceuticals .
Synthesis Analysis
The synthesis of “4-(4-Nitrophenyl)morpholin-3-one” involves condensing 4-chloro nitrobenzene and morpholine, and then oxidizing 4-(4-nitrophenyl)morpholine using inexpensive sodium chlorite to achieve a good yield of the corresponding 4-(4-nitrophenyl)morpholin-3-one .Molecular Structure Analysis
The molecular formula of “4-(4-Nitrophenyl)morpholin-3-one” is C10H10N2O4 . Its average mass is 222.197 Da and its monoisotopic mass is 222.064056 Da .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “4-(4-Nitrophenyl)morpholin-3-one” is the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite .Physical And Chemical Properties Analysis
“4-(4-Nitrophenyl)morpholin-3-one” has a density of 1.4±0.1 g/cm3, a boiling point of 516.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.9±3.0 kJ/mol and its flash point is 266.4±28.7 °C . It has a molar refractivity of 54.7±0.3 cm3, 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
4-(4-Nitrophenyl)morpholin-3-one serves as a crucial intermediate in the synthesis of rivaroxaban, an oral anticoagulant used to prevent blood clots. The compound undergoes further transformations to yield 4-(4-aminophenyl)morpholin-3-one, a key building block in rivaroxaban production . Researchers continue to explore its potential in other drug development contexts.
Organic Synthesis and Chemical Reactions
- Oxidation Reactions : The compound can be selectively oxidized using inexpensive sodium chlorite, leading to the corresponding 4-(4-nitrophenyl)morpholin-3-one. This straightforward process avoids the use of high-cost materials and eliminates the need for column purification .
- Reduction Reactions : The iron(III)-catalyzed reduction of the nitro group with aqueous hydrazine converts 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one, a critical step in rivaroxaban synthesis .
Materials Science and Nanotechnology
Researchers have employed 4-(4-nitrophenyl)morpholin-3-one to synthesize nanowires—thin wires of semiconducting material with diameters less than one micrometer. These nanowires hold promise for various applications, including sensors, optoelectronics, and energy storage .
Photocatalysis and Photothermal Applications
While not extensively studied, the compound’s structure suggests potential for photocatalytic or photothermal applications. Researchers may explore its behavior under light irradiation to harness its properties for specific purposes .
Dye Synthesis and Colorants
Given its aromatic nature, 4-(4-nitrophenyl)morpholin-3-one could serve as a precursor for dyes and colorants. Investigating its reactivity with various chromophores may yield interesting results .
Safety and Hazards
“4-(4-Nitrophenyl)morpholin-3-one” causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Orientations Futures
The future directions of “4-(4-Nitrophenyl)morpholin-3-one” could involve its use in the synthesis of nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer . The synthesis can be done by pegylation, which attaches polyethylene glycol molecules to the molecule’s surface .
Mécanisme D'action
Target of Action
It is known to be used in the preparation of various morpholine based pharmaceuticals .
Mode of Action
It is known to be a nitro compound that has been shown to be magnetic and show an operational chemical formula . More research is needed to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It has been used to synthesize nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer . The synthesis can be done by pegylation, which attaches polyethylene glycol molecules to the molecule’s surface .
Pharmacokinetics
It is known that it is almost insoluble in water, but can be dissolved in organic solvents such as ethanol and dimethylformamide . These properties may impact its bioavailability.
Result of Action
It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Nitrophenyl)morpholin-3-one. It is recommended to store the compound in a sealed container in a dry room temperature environment
Propriétés
IUPAC Name |
4-(4-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMGEFWSGOTGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466164 | |
| Record name | 4-(4-nitrophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)morpholin-3-one | |
CAS RN |
446292-04-2 | |
| Record name | 4-(4-Nitrophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446292-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-morpholin-3-ON | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-nitrophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Nitrophenyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the most efficient methods for synthesizing 4-(4-Nitrophenyl)morpholin-3-one?
A1: Recent research highlights a facile and economical approach for preparing 4-(4-Nitrophenyl)morpholin-3-one. This method involves the acid-catalyzed selective oxidation of 4-(4-Nitrophenyl)morpholine using sodium chlorite as the sole oxidant. [] This method offers an efficient alternative to traditional synthetic routes.
Q2: Can 4-(4-Nitrophenyl)morpholin-3-one be further modified to create catalysts for specific reactions?
A2: While 4-(4-Nitrophenyl)morpholin-3-one itself isn't typically used as a catalyst, it serves as a precursor to other valuable compounds. Specifically, its nitro group can be reduced to an amine group, yielding 4-(4-aminophenyl)morpholin-3-one. This derivative is a crucial intermediate in the synthesis of rivaroxaban. Interestingly, gold nanoparticles supported on alumina nanowires have demonstrated remarkable activity and selectivity in catalyzing the hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one. [] This catalytic hydrogenation is highly efficient, achieving near 100% selectivity for the desired aromatic amine.
Q3: What factors influence the catalytic hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one?
A3: Research indicates that the solvent plays a crucial role in the catalytic hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one. [] Ethanol, in particular, has been shown to enhance both the activity and selectivity of the gold-supported alumina nanowire catalysts. This highlights the importance of optimizing reaction conditions, including solvent selection, to achieve optimal catalytic performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

